4-methoxy-N-(pentan-3-yl)benzenesulfonamide is a sulfonamide compound characterized by a sulfonamide group attached to a benzene ring, which further features a methoxy group at the para position and a pentan-3-yl group linked to the nitrogen atom of the sulfonamide. This compound is part of the broader class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antibiotics and in various biochemical assays.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of benzenesulfonyl chloride with pentan-3-amine in the presence of a base like triethylamine. This synthesis route is commonly employed in both laboratory and industrial settings to produce high-purity compounds suitable for research and application.
4-methoxy-N-(pentan-3-yl)benzenesulfonamide belongs to the class of organic compounds known as sulfonamides. These compounds are recognized for their sulfonamide functional group, which contributes to their biological activity and reactivity in various chemical processes.
The synthesis of 4-methoxy-N-(pentan-3-yl)benzenesulfonamide typically involves the following steps:
The general reaction can be represented as follows:
This reaction typically requires moderate temperatures and can be scaled up for industrial production using automated systems to enhance efficiency.
The molecular structure of 4-methoxy-N-(pentan-3-yl)benzenesulfonamide can be described by its molecular formula and its molecular weight of approximately 227.33 g/mol.
This structure reveals a benzene ring substituted with both a methoxy group and a pentan-3-yl group, influencing its physical properties and reactivity.
4-methoxy-N-(pentan-3-yl)benzenesulfonamide can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-methoxy-N-(pentan-3-yl)benzenesulfonamide primarily involves its interaction with biological targets, often through the inhibition of specific enzymes or pathways relevant to bacterial growth or other biochemical processes.
This compound's sulfonamide group mimics para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth by disrupting folate metabolism.
The physical properties of 4-methoxy-N-(pentan-3-yl)benzenesulfonamide include:
Key chemical properties include:
4-methoxy-N-(pentan-3-yl)benzenesulfonamide has several scientific uses, including:
4-Methoxy-N-(pentan-3-yl)benzenesulfonamide represents a structurally specialized benzenesulfonamide derivative characterized by a methoxy substituent at the para-position of the benzene ring and a branched pentyl chain (specifically pentan-3-yl) attached to the sulfonamide nitrogen. This molecular architecture positions it within a broader class of sulfonamide compounds demonstrating significant pharmacological potential across diverse therapeutic areas—notably oncology, antimicrobial therapy, and enzyme inhibition [3] [6]. Its core structure embodies key modifications recognized for enhancing target specificity and bioavailability: the methoxy group contributes electronic and steric properties influencing receptor binding, while the pentan-3-yl moiety provides defined lipophilicity crucial for membrane penetration and hydrophobic interactions within biological targets [4] [6]. This combination reflects sophisticated medicinal chemistry strategies aimed at optimizing the benzenesulfonamide scaffold for enhanced bioactivity.
Benzenesulfonamides constitute a versatile pharmacophore characterized by a benzene ring directly linked to a sulfonamide group (–SO₂NH–). This core structure facilitates diverse biological interactions, primarily through the sulfonamide moiety acting as a zinc-binding group (ZBG) in enzyme inhibition or engaging in hydrogen bonding and hydrophobic interactions with target proteins [6]. 4-Methoxy-N-(pentan-3-yl)benzenesulfonamide exemplifies this versatility. Its structure comprises:
Structural analogs documented in the literature highlight the scaffold's adaptability:
Table 1: Structural Variations in Key Benzenesulfonamide Analogues
Compound Name | Molecular Formula | Substituents on Sulfonamide Nitrogen | Key Structural Features |
---|---|---|---|
4-Methoxy-N-(pentan-3-yl)benzenesulfonamide | C₁₂H₁₉NO₃S | Pentan-3-yl | Branched alkyl chain, chiral center |
4-Methoxy-3-methyl-N-(pentan-2-yl)benzenesulfonamide | C₁₃H₂₁NO₃S | Pentan-2-yl | Ortho-methyl group, branched alkyl chain |
4-Methoxy-N-(1-naphthyl)benzenesulfonamide (DL14) | C₁₇H₁₅NO₃S | 1-Naphthyl | Extended aromatic system for tubulin binding |
AL106 (Thiadiazol-benzenesulfonamide) | C₁₇H₁₇N₅O₃S₂ | 5-Methyl-1,3,4-thiadiazol-2-yl | Heterocyclic tail, hydrazone linker |
SLC-0111 (Clinical CA IX inhibitor) | C₁₃H₁₀F₂N₂O₃S | 4-Fluoroaniline | Urea linker, fluorine substitution |
The methoxy group (–OCH₃) at the para position of the benzenesulfonamide scaffold exerts profound electronic and steric effects governing biological activity:
The N-pentan-3-yl group introduces critical pharmacokinetic and target interaction properties:
Table 2: Impact of Alkyl Chain Structure on Bioactivity in Sulfonamide Derivatives
Alkyl/Alkylamino Group | Compound Example | Biological Target | Observed Effect of Alkyl Chain |
---|---|---|---|
Pentan-3-yl | Subject compound | General | Moderate lipophilicity (log P ~3.5), chiral center |
Pentan-2-yl | CID 2954109 | Not specified | Increased steric bulk vs linear chains |
1-(2-Fluorophenyl)ethyl | WO2018106284A1 leads | Voltage-gated sodium channels | Enhanced sodium channel blocking, reduced convulsant activity |
Prop-2-yn-1-yl | CDS024024 | Click chemistry precursor | Terminal alkyne for bioorthogonal conjugation |
5-Methyl-1,3,4-thiadiazol-2-yl | AL106 | TrkA kinase | Enabled hydrophobic interactions (Tyr359, Ile374 of TrkA) |
Sulfonamide therapeutics originated with the antibacterial Prontosil (1935), establishing the sulfanilamide core as a privileged scaffold. Modern medicinal chemistry exploits this foundation for targeted therapies, with benzenesulfonamide derivatives representing significant innovations:
Table 3: Key Milestones in Benzenesulfonamide Therapeutic Development
Time Period | Therapeutic Focus | Representative Agents | Key Advance |
---|---|---|---|
1935-1950 | Antibacterials | Prontosil, Sulfanilamide | Discovery of sulfonamide antibacterial activity |
1950-1980 | Diuretics/CA Inhibitors | Acetazolamide, Furosemide | CA isoform inhibition beyond antibacterials |
1990-2010 | Anticancer (CA-targeted) | SLC-0111 precursors | Proof-of-concept for CA IX inhibition in tumors |
2010-Present | Kinase/Microtubule | AL106 (TrkA), DL14 (STAT3/tubulin) | Multi-target inhibitors with nanomolar potency |
Present | Ion channel modulators | WO2018106284A1 compounds | Sodium channel blockers for epilepsy/pain |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0